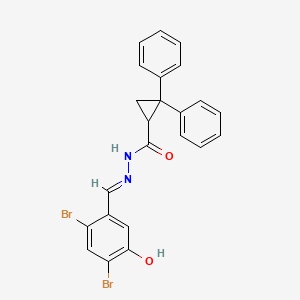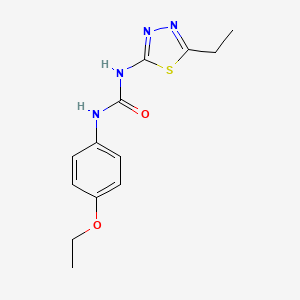![molecular formula C18H22BrN3O3 B5874933 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide, also known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA is a potent inhibitor of protein transport from the Golgi apparatus to the endoplasmic reticulum, making it a valuable tool for investigating cellular processes that rely on this pathway. In
Mecanismo De Acción
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide inhibits the function of the COPI coat protein complex by binding to the ADP-ribosylation factor (ARF) protein. ARF is required for the recruitment of the COPI complex to the Golgi membrane, and 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide prevents this recruitment by interfering with ARF activation. This inhibition leads to the accumulation of proteins in the Golgi and the disruption of protein transport to the endoplasmic reticulum.
Biochemical and Physiological Effects:
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein transport, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has been shown to induce the redistribution of Golgi enzymes to the endoplasmic reticulum and to induce the fragmentation of the Golgi apparatus. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has also been shown to induce apoptosis in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has several advantages for use in lab experiments. It is a potent and specific inhibitor of protein transport from the Golgi to the endoplasmic reticulum, making it a valuable tool for investigating this pathway. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is also relatively easy to use and has a low toxicity profile. However, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has some limitations. It is not a reversible inhibitor, meaning that its effects cannot be easily undone. Additionally, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide can induce apoptosis in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide. One area of interest is the development of new 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide analogs with improved properties, such as increased potency or reversibility. Another area of interest is the investigation of the effects of 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide on other cellular processes, such as endocytosis or autophagy. Finally, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide may have potential therapeutic applications in the treatment of diseases that involve abnormal protein transport, such as certain types of cancer or neurodegenerative diseases.
Conclusion:
In conclusion, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide, or 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is a potent inhibitor of protein transport from the Golgi apparatus to the endoplasmic reticulum, making it a valuable tool for investigating cellular processes that rely on this pathway. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has several advantages for use in lab experiments, but also has some limitations. Future research on 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide may lead to the development of new analogs with improved properties or to the discovery of new applications for this compound.
Métodos De Síntesis
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is synthesized from 5-bromo-2-furoic acid and 3-[(diethylamino)methyl]-4-methoxybenzaldehyde. The two compounds are reacted in the presence of hydrazine hydrate and acetic acid to form the hydrazide derivative. The resulting compound is then treated with paraformaldehyde and hydrochloric acid to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the final product, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide.
Aplicaciones Científicas De Investigación
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has been extensively used in scientific research to investigate various cellular processes. One of the main applications of 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is in the study of protein transport from the Golgi apparatus to the endoplasmic reticulum. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide inhibits the function of the COPI coat protein complex, preventing the formation of vesicles that transport proteins from the Golgi to the endoplasmic reticulum. This inhibition leads to the accumulation of proteins in the Golgi, providing researchers with a tool to study the function of the Golgi apparatus.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-[3-(diethylaminomethyl)-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3/c1-4-22(5-2)12-14-10-13(6-7-15(14)24-3)11-20-21-18(23)16-8-9-17(19)25-16/h6-11H,4-5,12H2,1-3H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSXHNSIQKIAC-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)


![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)

![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5874940.png)
![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
